molecular formula C22H18S B14697103 Benzene, 1,1',1''-[(2-propynylthio)methylidyne]tris- CAS No. 29167-36-0

Benzene, 1,1',1''-[(2-propynylthio)methylidyne]tris-

Cat. No.: B14697103
CAS No.: 29167-36-0
M. Wt: 314.4 g/mol
InChI Key: HKLNZDKXPFVFED-UHFFFAOYSA-N
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Description

Benzene, 1,1’,1’'-[(2-propynylthio)methylidyne]tris-: is a complex organic compound with a unique structure that includes three benzene rings connected by a central carbon atom, which is further bonded to a propynylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’,1’'-[(2-propynylthio)methylidyne]tris- typically involves the reaction of benzene derivatives with propynylthio compounds under specific conditions. One common method involves the use of a catalyst to facilitate the reaction between benzene and a propynylthio compound, resulting in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure the purity and yield of the product. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are carefully controlled to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: Benzene, 1,1’,1’'-[(2-propynylthio)methylidyne]tris- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alkanes or alcohols.

Scientific Research Applications

Chemistry: In chemistry, Benzene, 1,1’,1’'-[(2-propynylthio)methylidyne]tris- is used as a building block for the synthesis of more complex molecules

Biology: In biology, this compound may be used in the study of biochemical pathways and the development of new drugs. Its interactions with biological molecules can provide insights into its potential therapeutic applications.

Medicine: In medicine, Benzene, 1,1’,1’'-[(2-propynylthio)methylidyne]tris- may be investigated for its potential as a pharmaceutical agent. Its unique chemical properties could lead to the development of new treatments for various diseases.

Industry: In industry, this compound may be used in the production of specialty chemicals and materials. Its reactivity and stability make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of Benzene, 1,1’,1’'-[(2-propynylthio)methylidyne]tris- involves its interaction with specific molecular targets and pathways. The propynylthio group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

  • Benzene, 1,1’-[1-(2-propenyl)-1,2-ethanediyl]bis-
  • Benzene, 1,1’,1’'-(1-ethenyl-2-ylidene)tris-
  • Benzene, 1,1’,1’'-(1-ethanyl-2-ylidene)tris-

Comparison: Compared to these similar compounds, Benzene, 1,1’,1’'-[(2-propynylthio)methylidyne]tris- is unique due to the presence of the propynylthio group. This group imparts distinct chemical properties, such as increased reactivity and the ability to participate in specific types of chemical reactions. These unique properties make it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

29167-36-0

Molecular Formula

C22H18S

Molecular Weight

314.4 g/mol

IUPAC Name

[diphenyl(prop-2-ynylsulfanyl)methyl]benzene

InChI

InChI=1S/C22H18S/c1-2-18-23-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h1,3-17H,18H2

InChI Key

HKLNZDKXPFVFED-UHFFFAOYSA-N

Canonical SMILES

C#CCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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